molecular formula C11H15BrN2O B1291948 1-(2-Amino-4-bromophenyl)piperidin-4-ol CAS No. 1016777-06-2

1-(2-Amino-4-bromophenyl)piperidin-4-ol

Cat. No.: B1291948
CAS No.: 1016777-06-2
M. Wt: 271.15 g/mol
InChI Key: YBESPVDOHKZMDN-UHFFFAOYSA-N
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Description

1-(2-Amino-4-bromophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an amino group at the 2-position and a bromine atom at the 4-position of the phenyl ring, which is attached to the piperidine ring at the 1-position. The hydroxyl group is located at the 4-position of the piperidine ring. This unique structure imparts specific chemical and biological properties to the compound.

Scientific Research Applications

1-(2-Amino-4-bromophenyl)piperidin-4-ol has several scientific research applications across various fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can be used as a probe to investigate biochemical pathways and mechanisms.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects, which are valuable in therapeutic applications.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Safety and Hazards

The safety information for “1-(2-Amino-4-bromophenyl)ethanone” indicates that it has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302-H315-H319-H335 and the precautionary statements include P261-P305+P351+P338 .

Mechanism of Action

Preparation Methods

The synthesis of 1-(2-Amino-4-bromophenyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-4-bromobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high yields and purity.

Chemical Reactions Analysis

1-(2-Amino-4-bromophenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 1-(2-Aminophenyl)piperidin-4-ol. This reaction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with sodium methoxide can replace the bromine atom with a methoxy group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(2-Amino-4-bromophenyl)piperidin-4-ol can be compared with other similar compounds, such as:

    1-(2-Aminophenyl)piperidin-4-ol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    1-(4-Amino-2-bromophenyl)piperidin-4-ol: The position of the amino and bromine groups is reversed, which can affect the compound’s properties and interactions.

    2-Amino-4-bromobenzylamine: Contains a benzylamine moiety instead of a piperidine ring, leading to different chemical and biological characteristics.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-amino-4-bromophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBESPVDOHKZMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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